

Pde4-IN-19 (CAS 3042879-82-0): A Technical Guide for Researchers

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Compound of Interest

Compound Name: Pde4-IN-19

Cat. No.: B15576631

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pde4-IN-19 is a potent and selective inhibitor of Phosphodiesterase 4 (PDE4), a crucial enzyme family in the regulation of intracellular signaling pathways.^{[1][2][3]} PDE4 enzymes, particularly the PDE4B and PDE4D isoforms, are key regulators of cyclic adenosine monophosphate (cAMP), a second messenger integral to modulating inflammatory responses.^{[1][4][5]} By inhibiting the hydrolysis of cAMP, **Pde4-IN-19** elevates its intracellular levels, leading to the suppression of pro-inflammatory mediators and positioning it as a compound of significant interest for the development of therapeutics targeting a range of inflammatory and autoimmune diseases.^{[1][4][5]} This technical guide provides a comprehensive overview of **Pde4-IN-19**, including its mechanism of action, physicochemical properties, biological activity, and detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of **Pde4-IN-19** is presented below.

| Property | Value |
|-------------------|--|
| CAS Number | 3042879-82-0 |
| Molecular Formula | C ₁₈ H ₁₅ ClFN ₃ O ₂ |
| Molecular Weight | 359.78 g/mol |
| Chemical Name | Azaindole compound |
| Appearance | White to off-white solid (presumed) |
| Solubility | Soluble in DMSO |

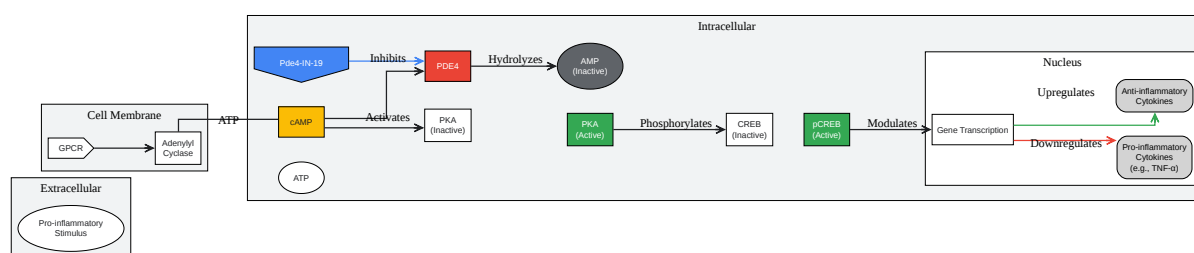
Biological Activity

Pde4-IN-19 is a high-potency inhibitor of PDE4, with notable selectivity for the PDE4B isoform over PDE4D. The inhibitory activities are summarized in the table below.

| Target | IC ₅₀ |
|--------|------------------|
| PDE4B1 | <10 nM |
| PDE4D3 | 10-100 nM |

Mechanism of Action & Signaling Pathway

The primary mechanism of action for **Pde4-IN-19** is the competitive inhibition of the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates the transcription of various genes, leading to a downstream anti-inflammatory effect. This includes the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins, and the upregulation of anti-inflammatory cytokines.[\[4\]](#)[\[5\]](#)



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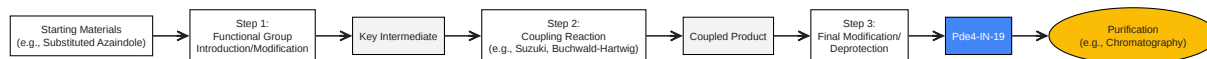
Caption: PDE4 signaling pathway and mechanism of **Pde4-IN-19** inhibition.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **Pde4-IN-19** are provided below. These are based on established methodologies for azaindole-based PDE4 inhibitors.^{[1][2][6][7]}

Protocol 1: Synthesis of Pde4-IN-19 (General Scheme)

The synthesis of azaindole-based PDE4 inhibitors like **Pde4-IN-19** typically involves a multi-step process. A generalized synthetic workflow is presented below. For specific reagents, reaction conditions, and purification methods, it is recommended to consult the primary patent literature (WO2024118524A1).^{[1][2]}



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Caption: General synthetic workflow for azaindole-based PDE4 inhibitors.

Protocol 2: In Vitro PDE4 Enzyme Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC_{50}) of **Pde4-IN-19** against PDE4 isoforms.^[7]

Materials:

- Recombinant human PDE4B1 and PDE4D3 enzymes
- Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
- **Pde4-IN-19**
- Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)
- 384-well microplates
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of **Pde4-IN-19** in the assay buffer.
- Add 5 μ L of the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.
- Add 10 μ L of diluted recombinant PDE enzyme to each well and incubate for 10 minutes at room temperature.
- Initiate the reaction by adding 5 μ L of the FAM-cAMP substrate.

- Incubate the plate for 60 minutes at 37°C.
- Stop the reaction according to the assay kit manufacturer's instructions.
- Measure the fluorescence intensity using a plate reader.
- Calculate the percentage of inhibition for each concentration of **Pde4-IN-19** relative to the vehicle control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Protocol 3: Cellular Assay for TNF-α Release Inhibition

This protocol outlines a method to assess the functional activity of **Pde4-IN-19** in a cellular context by measuring its effect on TNF-α release from stimulated human peripheral blood mononuclear cells (PBMCs).[6]

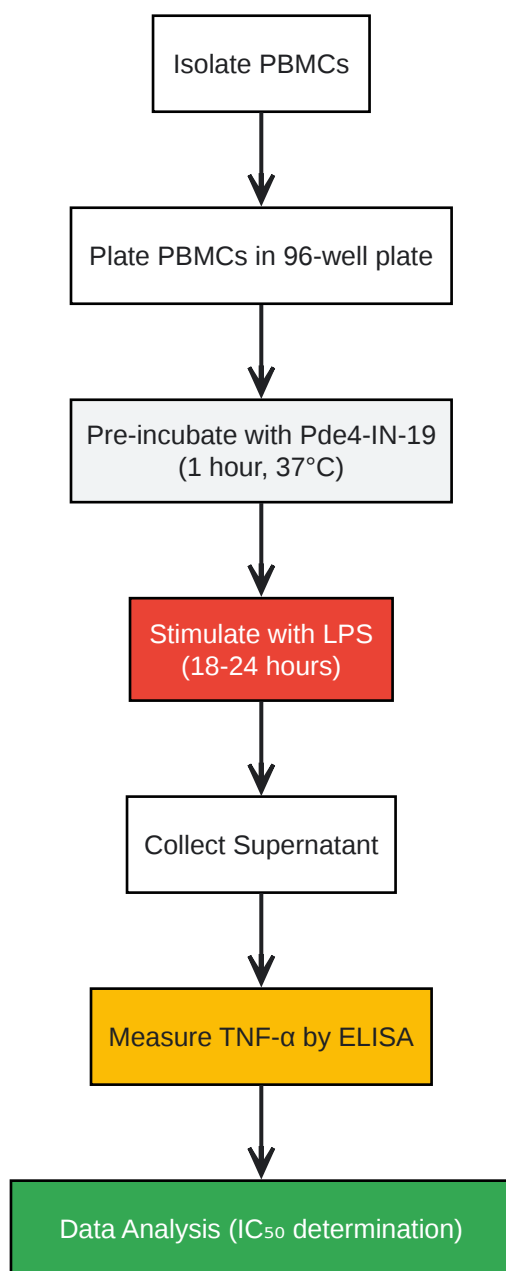
Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI 1640 culture medium supplemented with 10% fetal bovine serum (FBS)
- Lipopolysaccharide (LPS)
- **Pde4-IN-19**
- 96-well cell culture plates
- Human TNF-α ELISA kit

Procedure:

- Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
- Plate PBMCs at a density of 2×10^5 cells/well in a 96-well plate.

- Pre-incubate the cells with various concentrations of **Pde4-IN-19** or vehicle control for 1 hour at 37°C in a 5% CO₂ incubator.
- Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
- Incubate the plate for 18-24 hours.
- Centrifuge the plate and collect the supernatant.
- Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
- Calculate the percentage inhibition of TNF-α release for each inhibitor concentration relative to the LPS-stimulated vehicle control.
- Determine the IC₅₀ value using non-linear regression analysis.



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Caption: Workflow for the cellular TNF-α release inhibition assay.

Conclusion

Pde4-IN-19 is a potent and selective PDE4 inhibitor with promising therapeutic potential for inflammatory diseases. Its high affinity for the PDE4B isoform suggests a favorable profile for minimizing side effects associated with PDE4D inhibition.[1] The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of **Pde4-IN-19** and

related compounds. Further in vivo studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its efficacy and safety in relevant disease models.

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